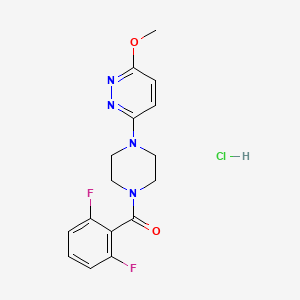

(2,6-Difluorophenyl)(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)methanone hydrochloride

Description

This compound is a piperazine-containing derivative featuring a 2,6-difluorophenyl group linked via a methanone bridge to a 6-methoxypyridazine-substituted piperazine ring. Its hydrochloride salt form enhances aqueous solubility, making it suitable for pharmacological applications.

Propriétés

IUPAC Name |

(2,6-difluorophenyl)-[4-(6-methoxypyridazin-3-yl)piperazin-1-yl]methanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F2N4O2.ClH/c1-24-14-6-5-13(19-20-14)21-7-9-22(10-8-21)16(23)15-11(17)3-2-4-12(15)18;/h2-6H,7-10H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUVUOIRTRWFTKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN=C(C=C1)N2CCN(CC2)C(=O)C3=C(C=CC=C3F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClF2N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Substitution of 3-Chloro-6-Methoxypyridazine with Piperazine

The synthesis begins with 3,6-dichloropyridazine, where the chlorine at position 6 is replaced by a methoxy group via nucleophilic aromatic substitution (SNAr). Treatment with sodium methoxide (NaOMe) in methanol under reflux yields 3-chloro-6-methoxypyridazine. Subsequent reaction with piperazine in n-butanol, catalyzed by N-ethyl-N,N-diisopropylamine (DIEA), facilitates substitution at position 3, producing 3-piperazinyl-6-methoxypyridazine.

Reaction Conditions:

- Solvent: n-Butanol

- Base: DIEA (2.6 g, 20 mmol)

- Temperature: Reflux (3 hours)

- Yield: ~70% (estimated from analogous reactions).

Acylation of Piperazine with 2,6-Difluorobenzoyl Chloride

Preparation of 2,6-Difluorobenzoyl Chloride

2,6-Difluorobenzoic acid is treated with thionyl chloride (SOCl₂) under reflux to generate the corresponding acyl chloride. The reaction is driven to completion by removing gaseous byproducts (SO₂, HCl).

Reaction Conditions:

Coupling Reaction

The 3-piperazinyl-6-methoxypyridazine intermediate is reacted with 2,6-difluorobenzoyl chloride in dichloromethane (DCM) under basic conditions. Triethylamine (TEA) neutralizes HCl, promoting mono-acylation of the piperazine.

Reaction Conditions:

Formation of Hydrochloride Salt

The free base is dissolved in ethyl acetate, and hydrogen chloride (HCl) gas is bubbled through the solution. The resulting precipitate is filtered, washed with cold ether, and dried under vacuum to yield the hydrochloride salt.

Purification:

Analytical Characterization

Spectral Data

Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₅ClF₂N₄O₂ |

| Molecular Weight | 412.78 g/mol |

| Appearance | White crystalline solid |

| Solubility | Soluble in DMSO, MeOH |

Optimization and Challenges

Regioselectivity in Pyridazine Substitution

The sequential substitution of 3,6-dichloropyridazine requires careful control to avoid bis-substitution. Employing a bulky base (DIEA) ensures mono-substitution with piperazine before introducing the methoxy group.

Acylation Efficiency

Mono-acylation of piperazine is achieved by using a slight excess of acyl chloride (1.1 equivalents) and maintaining low temperatures to minimize bis-acylation.

Analyse Des Réactions Chimiques

Types of Reactions

(2,6-Difluorophenyl)(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)methanone hydrochloride can undergo various chemical reactions, including:

Oxidation: The methoxypyridazinyl group can be oxidized under specific conditions.

Reduction: The compound can be reduced to modify the functional groups.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while substitution could result in a phenyl ring with different substituents.

Applications De Recherche Scientifique

(2,6-Difluorophenyl)(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)methanone hydrochloride has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its interactions with biological macromolecules.

Medicine: Potential therapeutic agent due to its unique structural features.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of (2,6-Difluorophenyl)(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)methanone hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Similar Compounds

Substituent Analysis

Key structural analogs include piperazine derivatives with varying aryl and heterocyclic substituents. Below is a comparative analysis:

Key Observations:

- Fluorine vs. Chlorine : The 2,6-difluorophenyl group in the target compound likely increases lipophilicity (higher logP) compared to 4-chlorophenyl analogs, enhancing blood-brain barrier penetration .

- Methoxy Group: The 6-methoxy on pyridazine may reduce oxidative metabolism compared to methyl or chloro groups, as seen in furopyridazinones .

- Salt Form: Hydrochloride salts (target and cetirizine analogs) improve solubility over free bases (e.g., furopyridazinones) .

Analytical Profiling:

- HPLC Methods: The target compound’s polarity (due to methoxy and fluorine groups) may result in longer retention times under conditions similar to ’s pseudoephedrine analysis (pH 2.7 buffer, methanol gradients) .

Pharmacological Implications

- Receptor Binding : The 2,6-difluorophenyl group’s electron-withdrawing effects could enhance binding affinity to serotonin or dopamine receptors compared to chlorophenyl analogs .

Activité Biologique

The compound (2,6-Difluorophenyl)(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)methanone hydrochloride is a synthetic derivative that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various models, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular structure of the compound can be described by the following features:

- Core Structure : The compound consists of a difluorophenyl moiety linked to a piperazine ring, which is further substituted with a pyridazine derivative.

- Molecular Formula : C14H15ClF2N3O

- Molecular Weight : 303.74 g/mol

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, including:

- Antimicrobial Activity :

- Anticancer Properties :

- Neurological Effects :

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

- Fluorine Substitution : The introduction of fluorine atoms at specific positions on the phenyl ring has been shown to enhance lipophilicity and receptor binding affinity.

- Pyridazine Modifications : Alterations to the pyridazine ring can significantly affect the compound's ability to penetrate biological membranes and interact with target sites .

Case Study 1: Antimycobacterial Activity

A study evaluating a series of pyridazine derivatives found that compounds similar to this compound demonstrated MIC values as low as 0.5 µg/mL against Mycobacterium tuberculosis, indicating strong antimycobacterial properties .

Case Study 2: Anticancer Efficacy

In vitro assays revealed that certain derivatives inhibited the growth of cancer cell lines by inducing apoptosis. The mechanism was linked to the activation of caspase pathways, which are critical for programmed cell death .

Research Findings

Recent research has highlighted several key findings regarding the biological activity of this compound:

Q & A

Q. What are the challenges in correlating in vitro potency with in vivo efficacy for this compound?

- Key factors include metabolic instability (e.g., cytochrome P450-mediated oxidation of the pyridazine ring), poor blood-brain barrier penetration (logP >3 may reduce CNS activity), and protein binding (>90% albumin binding reduces free drug concentration). Address via prodrug strategies or nanoparticle encapsulation .

Data Interpretation & Methodological Challenges

Q. How should researchers address discrepancies in IC₅₀ values across different cell lines?

Q. What statistical approaches are robust for analyzing synergistic effects with chemotherapeutics?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.